molecular formula C8H8Cl2N4O3 B8040423 2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione

2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione

Cat. No.: B8040423
M. Wt: 279.08 g/mol
InChI Key: BUIDYIRDGAMHSE-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichloro substituents can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups replacing the chlorine atoms or modifying the hydroxy group.

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . Additionally, the compound’s ability to modulate inflammatory pathways and induce apoptosis in cancer cells is being studied for its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione is unique due to its combination of dichloro-imidazole and hydroxy-dimethylimidazolidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4,5-dichloro-1H-imidazol-2-yl)-2-hydroxy-1,3-dimethylimidazolidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O3/c1-13-5(15)6(16)14(2)8(13,17)7-11-3(9)4(10)12-7/h17H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDYIRDGAMHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1(C2=NC(=C(N2)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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